7-Bromo-2,3-dihydro-1-benzofuran-4-amine

Description

Structural Features and Classification within Benzofuran (B130515) Chemistry

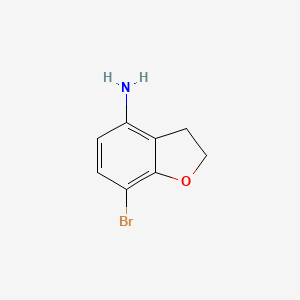

7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a polysubstituted heterocyclic compound. Its core structure is 2,3-dihydro-1-benzofuran, which features a benzene (B151609) ring fused to a dihydrofuran ring. nih.govnist.gov This parent structure, also known as coumaran, is a hydrogenated derivative of benzofuran. nih.govnist.gov

The specific structural features of the target compound are the substituents on this core:

A bromine atom is attached at the C7 position of the benzene ring.

An amine group (-NH2) is attached at the C4 position of the benzene ring.

This substitution pattern classifies the molecule as a halogenated amino-dihydrobenzofuran. The presence of both a nucleophilic amine group and a bromine atom—a versatile functional handle for cross-coupling reactions—on the aromatic ring makes this molecule a unique and valuable entity in synthetic chemistry. researchgate.net The dihydrofuran portion of the molecule contains a chiral center at C2 or C3 if substituted, though in this specific amine, the focus is on the aromatic substitutions. nih.gov

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1368214-42-9 |

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

Historical Context and Initial Mentions in Chemical Literature

The history of the parent benzofuran scaffold dates back to 1870, when Perkin first reported its synthesis. jocpr.comacs.org However, the synthesis of specifically substituted derivatives like this compound is a much more recent development, enabled by the evolution of modern synthetic methodologies.

While a definitive first mention of this exact compound in peer-reviewed literature is not readily apparent, its existence is noted in several chemical supplier catalogs. aablocks.comchemicalbook.com The creation of such polysubstituted heterocyclic systems has been made possible through the development of advanced synthetic techniques over the past few decades. Key historical developments that paved the way for its synthesis include:

Transition-Metal Catalysis: The advent of palladium-, copper-, and rhodium-catalyzed reactions has been instrumental. acs.orgnih.gov These methods allow for precise and efficient formation of C-C and C-O bonds necessary for constructing the dihydrobenzofuran ring and for introducing substituents onto the aromatic core. mdpi.comnih.gov

Intramolecular Cyclization: Many synthetic routes to dihydrobenzofurans rely on the intramolecular cyclization of appropriately substituted phenols. numberanalytics.com Advances in controlling the regioselectivity of these cyclizations have been critical for accessing specific substitution patterns.

Domino and One-Pot Reactions: Modern synthetic strategies often employ cascade or one-pot reactions where multiple bonds are formed in a single sequence, improving efficiency and reducing waste. mdpi.com The synthesis of complex molecules like this compound likely relies on such sophisticated multi-step, single-pot approaches. cnr.it

Significance as a Core Building Block and Synthetic Intermediate

The primary significance of this compound in organic chemistry lies in its potential as a versatile synthetic intermediate. lbp.world The benzofuran and dihydrobenzofuran motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active natural products and pharmaceuticals. nih.gov

The utility of this specific compound as a building block stems from its two key functional groups:

The Amine Group (-NH2): This group serves as a nucleophile and a site for further derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the attachment of a wide variety of side chains and functional moieties.

The Bromo Group (-Br): The bromine atom on the aromatic ring is an exceptionally useful handle for modern organic synthesis. It is an ideal substrate for a range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. researchgate.net

This dual functionality allows chemists to use this compound as a scaffold, selectively modifying either the amine or the bromo position to build a library of more complex molecules for screening in drug discovery programs. nih.gov

Overview of Current Research Landscape and Future Directions

The current research landscape for benzofuran and dihydrobenzofuran chemistry is vibrant and expanding, driven by the quest for new therapeutic agents and functional materials. numberanalytics.comnumberanalytics.com

Current Research Focus:

Novel Synthetic Methods: A significant portion of current research is dedicated to developing new, more efficient, and sustainable methods for synthesizing substituted dihydrobenzofurans. nih.govnih.gov This includes the use of organocatalysis, photocatalysis, and novel transition-metal catalytic systems to improve yields, stereoselectivity, and functional group tolerance. nih.gov

Medicinal Chemistry: Benzofuran derivatives are actively being investigated for a wide range of biological activities. Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and antifungal agents. nih.govnih.gov The dihydrobenzofuran scaffold is a key component in molecules designed to inhibit specific enzymes or interact with biological receptors.

Materials Science: The unique electronic and photophysical properties of the benzofuran ring system have led to its exploration in materials science. numberanalytics.com Derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. numberanalytics.comeurekalert.org

Future Directions: The future of research involving scaffolds like this compound is pointed towards several key areas:

Green Chemistry: The development of more environmentally friendly synthetic routes that use less hazardous reagents and solvents, and which are more atom-economical, will be a continuing priority.

Asymmetric Synthesis: For derivatives with chiral centers, developing highly enantioselective synthetic methods is crucial, as different enantiomers of a drug can have vastly different biological activities. rsc.org

Expansion of Applications: While medicinal chemistry is a major driver, the application of highly functionalized benzofurans in agrochemicals (fungicides, herbicides) and advanced materials will likely expand as new properties are discovered. eurekalert.org

Interdisciplinary Research: The full potential of these compounds will be realized through collaborations between synthetic chemists, medicinal chemists, biologists, and materials scientists to design and create molecules with precisely tailored functions. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXFVXVRUDZOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C21)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368214-42-9 | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine

Convergent and Divergent Synthetic Pathways

The 2,3-dihydrobenzofuran (B1216630) skeleton is a key structural motif found in numerous natural products and pharmacologically active molecules. cnr.itresearchgate.net Its construction is a critical step in the synthesis of the target compound. A variety of methods have been developed, often relying on transition-metal-catalyzed cyclization reactions.

Intramolecular Cyclization: One of the most common methods for forming the dihydrobenzofuran ring is through the intramolecular alkylation of a phenol (B47542). researchgate.net This typically involves an ortho-substituted phenol with a suitable leaving group on the alkyl side chain.

Transition Metal Catalysis: Modern synthetic organic chemistry heavily utilizes transition metal catalysts to construct such heterocyclic systems under mild conditions and with high yields. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H bond activation and cross-coupling reactions to form the dihydrobenzofuran core. For instance, the intramolecular coupling of alkyl phenyl ethers can yield 2,3-dihydrobenzofuran derivatives. nih.gov Another approach involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective for the [3+2] annulation of compounds like 2-alkenylphenols and N-phenoxyacetamides to access the dihydrobenzofuran scaffold. nih.gov Dirhodium carboxylate catalysts have also been employed in stereoselective C-H insertion reactions to build the ring system. nih.gov

Copper-Catalyzed Approaches: Copper-based catalysts, which are often cheaper and more abundant, are also effective. They can be used in domino reactions, such as the hydration and annulation of 2-fluorophenylacetylene derivatives, to afford the dihydrobenzofuran ring. nih.gov

The table below summarizes various catalytic strategies for the construction of the dihydrobenzofuran core.

| Catalyst Type | Reactants | Key Transformation | Reference |

| Palladium (Pd) | Alkyl phenyl ethers | Intramolecular C(sp³)–H and C(sp²)–H coupling | nih.gov |

| Rhodium (Rh) | Aryldiazoacetates | Stereoselective C–H insertion | nih.gov |

| Rhodium (Rh) | 2-Alkenylphenols and N-phenoxyacetamides | [3+2] Annulation | nih.gov |

| Copper (Cu) | 2-Fluorophenylacetylene derivatives | Domino hydration/annulation | nih.gov |

Once the 2,3-dihydro-1-benzofuran core is established, the next critical step is the regioselective introduction of a bromine atom at the C-7 position. The directing effects of the substituents on the aromatic ring are paramount for achieving the desired regiochemistry. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. In the unsubstituted 2,3-dihydro-1-benzofuran, electrophilic substitution would be directed to the C-4 and C-6 positions.

To achieve bromination at the C-7 position, the synthetic strategy must be designed to overcome these natural directing effects. This is often accomplished by starting with a precursor that already contains substituents that will direct the bromine to the desired location. For example, a common strategy involves using a starting material with a directing group at the C-4 position which is later converted to the amine. An alternative approach involves the bromination of a pre-functionalized dihydrobenzofuran. For example, the bromination of (±)-Methyl 3-ethyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate with bromine in dichloromethane (B109758) has been shown to yield the corresponding 7-bromo derivative, indicating that under certain conditions, substitution at the C-7 position is feasible. strath.ac.uk

The final key functionalization is the installation of the amine group at the C-4 position. The most common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence.

Nitration: The 7-bromo-2,3-dihydro-1-benzofuran intermediate is subjected to electrophilic nitration using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration (C-4 vs. C-6) is governed by the combined directing effects of the ether oxygen and the bromine atom. The ether oxygen strongly activates the C-4 and C-6 positions, while the bromine atom is a deactivating ortho-, para-director. The steric hindrance from the adjacent bromine at C-7 may favor nitration at the C-4 position.

Reduction: The resulting 7-bromo-4-nitro-2,3-dihydro-1-benzofuran is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, such as:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Tin(II) chloride (SnCl₂)

This two-step process provides a reliable route to the final target amine from the brominated intermediate.

Optimized Reaction Conditions and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. Process intensification aims to develop safer, cleaner, and more energy-efficient manufacturing processes.

The choice of catalyst and associated ligands and additives is fundamental to the success of the core construction and subsequent functionalization steps. For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a study found that silver(I) oxide was the most efficient oxidant among several silver(I) reagents tested. scielo.brscielo.br The optimization of catalyst systems for palladium- and copper-catalyzed reactions often involves screening various ligands. For example, in Sonogashira coupling reactions to form benzofuran (B130515) precursors, a combination of a palladium catalyst like (PPh₃)PdCl₂ and a copper(I) co-catalyst is often essential for high yields. acs.org The use of specific ligands, such as 1,10-phenanthroline (B135089) with nickel catalysts, has also been reported to lead to high yields of benzofuran derivatives. acs.org

The following table details examples of optimized catalytic systems for reactions relevant to the synthesis of substituted benzofurans.

| Reaction Type | Catalyst | Co-catalyst / Oxidant | Base / Additive | Yield | Reference |

| Oxidative Coupling | Ag₂O | - | - | - | scielo.brscielo.br |

| Sonogashira Coupling | (PPh₃)PdCl₂ | CuI | Triethylamine | 84-91% | acs.org |

| Intramolecular C-H Arylation | Pd(OAc)₂ | Cu(OTf)₂·H₂O | 1,10-phenanthroline | - | acs.org |

| Nucleophilic Addition | Ni(OTf)₂ | - | 1,10-phenanthroline | High | acs.org |

The reaction solvent can significantly influence reaction rates, selectivity, and yields by affecting the solubility of reactants and the stability of intermediates and transition states. In the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and was noted as a "greener" alternative to more commonly used solvents like dichloromethane and benzene (B151609). scielo.brscielo.brresearchgate.net The optimization of this reaction also allowed the reaction time to be reduced from 20 hours to 4 hours without a significant drop in performance. scielo.br In other cases, solvents like toluene (B28343) or dimethylformamide (DMF) are employed, often in conjunction with specific catalysts and bases to achieve the desired transformation. acs.orgnih.gov Reaction medium engineering may also involve the use of additives, such as molecular sieves to remove water, or phase-transfer catalysts to facilitate reactions between components in different phases. nih.gov

Temperature and Pressure Control in Synthesis

The precise control of temperature and pressure is fundamental in directing the outcome of the multi-step synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine. These parameters are critical for managing reaction kinetics, thermodynamic equilibrium, and the stability of reactive intermediates, thereby influencing product yield, purity, and the formation of regioisomers.

In a plausible synthetic pathway, the formation of the 2,3-dihydrobenzofuran core often involves cyclization reactions. For instance, the synthesis of the precursor 7-Bromo-2,3-dihydro-1-benzofuran can be achieved via an intramolecular cyclization. A reported method involves the treatment of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene with n-butyllithium. This reaction is highly temperature-sensitive, initiated at cryogenic temperatures of -78°C to control the highly exothermic lithium-halogen exchange and prevent side reactions. The reaction is then gradually warmed to 0°C to facilitate the final ring-closing step. ambeed.com Failure to maintain this strict temperature profile could lead to decomposition or the formation of undesired isomers.

Subsequent functionalization steps, such as nitration to introduce a nitro group at the 4-position, followed by reduction to the amine, also demand rigorous temperature management. Nitration reactions are notoriously exothermic and require careful cooling to prevent over-nitration and ensure regioselectivity. The reduction of the nitro group, whether through catalytic hydrogenation or metal-acid reduction, must also be temperature-controlled to avoid side reactions and ensure complete conversion.

Pressure control is typically less critical in laboratory-scale, liquid-phase reactions unless gaseous reagents (e.g., hydrogen in catalytic hydrogenation) are used or if the reaction temperature exceeds the solvent's boiling point. In catalytic hydrogenation, pressure directly influences the concentration of dissolved hydrogen, thereby affecting the reaction rate. For industrial-scale synthesis, operating under elevated pressure can allow for higher reaction temperatures, accelerating reaction rates while maintaining volatile solvents in the liquid phase.

Table 1: Temperature Parameters in Analogous Dihydrobenzofuran Syntheses

| Reaction Type | Catalyst/Reagent System | Temperature (°C) | Reference |

|---|---|---|---|

| Intramolecular C-O Bond Formation | n-Butyllithium | -78 to 0 | ambeed.com |

| Condensation Reaction | MsOH | 40 | nih.gov |

| One-Pot Condensation/Oxidation | Acetic Acid / Periodic Acid | 50 | acs.org |

| Catalyst-Free Cascade Reaction | K₂CO₃ | 110 | acs.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and sustainable chemical processes. This involves maximizing the incorporation of starting materials into the final product, utilizing safer catalytic methods, and minimizing the use of hazardous solvents.

Atom economy is a core metric of green chemistry that assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Addition and rearrangement reactions are inherently atom-economical (approaching 100%), while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. scranton.edu

A hypothetical, traditional synthesis of this compound might proceed through several steps, each with its own atom economy. A plausible route could start from 2-bromophenol, followed by allylation, Claisen rearrangement, cyclization, bromination, nitration, and reduction. Such a sequence involves multiple reagents and generates significant waste.

For example, a classic bromination step using molecular bromine (Br₂) on an aromatic ring is a substitution reaction that produces one equivalent of hydrogen bromide (HBr) as waste for every equivalent of product formed. Similarly, a Wittig-type reaction, if used to construct a side chain, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide. rsc.org

To illustrate, a simplified calculation for a hypothetical nitration step (introducing the precursor to the 4-amino group) highlights the issue:

C₈H₇BrO + HNO₃ → C₈H₆BrNO₃ + H₂O

Table 2: Theoretical Atom Economy for a Hypothetical Nitration Step

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|

| 7-Bromo-2,3-dihydro-1-benzofuran | C₈H₇BrO | 199.05 | 7-Bromo-4-nitro-2,3-dihydro-1-benzofuran | C₈H₆BrNO₃ | 244.05 |

| Nitric Acid | HNO₃ | 63.01 |

| Total Reactant Mass | | 262.06 | | | |

% Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100

% Atom Economy = (244.05 / 262.06) x 100 ≈ 93.1%

Modern catalysis offers powerful tools to enhance the green credentials of synthetic processes. Biocatalysis and organocatalysis provide alternatives to traditional metal-based catalysts, often operating under milder conditions with high selectivity, thereby reducing energy consumption and waste.

Biocatalysis: Enzymes can be employed to perform highly specific transformations. In the context of amine synthesis, transaminases are particularly valuable for converting ketones into chiral amines, a process that could be applied in a late stage of the synthesis to install the 4-amino group with high stereocontrol if a chiral center were desired. mdpi.com The use of biocatalysis represents a greener alternative to many transition-metal-catalyzed routes. mdpi.com

Organocatalysis: Small organic molecules can catalyze a wide range of reactions. For the synthesis of dihydrobenzofuran scaffolds, organocatalytic methods such as intramolecular Michael additions have been developed. organic-chemistry.org For example, a bifunctional aminoboronic acid can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to form the dihydrobenzofuran ring with high enantioselectivity. organic-chemistry.org Such approaches avoid the use of potentially toxic and expensive heavy metals. The synthesis of 2-aminobenzofurans has been achieved via a [4+1] cycloaddition reaction mediated by Sc(OTf)₃, which, while a Lewis acid, points toward catalytic strategies that construct the core under mild conditions. nih.gov

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Solvent-Free Systems: Performing reactions without a solvent (neat) or using techniques like grinding can dramatically reduce waste. A solvent-free grinding protocol has been reported for the synthesis of dihydrobenzofuran spirooxindole scaffolds, demonstrating the feasibility of solid-state reactions for constructing the dihydrobenzofuran core. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often under solvent-free conditions, providing a greener approach for synthesizing benzofuran derivatives. researchgate.net

Aqueous Systems and Benign Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. While organic substrates often have low solubility in water, the development of water-soluble catalysts and surfactant technologies can overcome this limitation. For related heterocycles, syntheses have been developed in water. researchgate.net Another green alternative is the use of deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than either individual component. A one-pot synthesis of benzofuran derivatives has been reported using an eco-friendly deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov

Scalable Synthetic Routes and Industrial Feasibility Studies

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, cost, safety, and robustness. A feasible industrial process must be high-yielding, use readily available and inexpensive starting materials, and avoid hazardous reagents and complex purification procedures.

While specific industrial feasibility studies for this compound are not publicly available, general principles can be applied by analyzing potential synthetic pathways. Routes that rely on catalytic rather than stoichiometric reagents are generally more scalable and cost-effective. For example, palladium-catalyzed reactions, such as Heck or Tsuji-Trost reactions, are widely used in industry and have been applied to the synthesis of chiral 2,3-dihydrobenzofurans with reports of easy scalability. organic-chemistry.org Similarly, Rhodium-catalyzed C-H activation provides a step-economic way to build the dihydrobenzofuran core under mild conditions, which is favorable for scaling up. nih.govrsc.org

Challenges to Scalability:

Reagent Cost and Availability: The cost of starting materials, catalysts (especially those based on precious metals like palladium or rhodium), and ligands can be prohibitive for large-scale production.

Process Safety: Certain reactions, such as those involving highly reactive organometallics (e.g., n-butyllithium at cryogenic temperatures) or potentially explosive intermediates (e.g., nitroaromatics), pose significant safety challenges that require specialized engineering controls on an industrial scale. ambeed.com

Purification: Chromatographic purification, common in laboratory synthesis, is often impractical and expensive at an industrial scale. Processes that yield products of high purity via crystallization or distillation are strongly preferred.

Reaction Conditions: Extreme temperatures (both high and cryogenic) and pressures increase equipment and energy costs, making processes less economically viable. ambeed.com

An industrially viable route for this compound would likely involve a highly optimized, convergent synthesis that minimizes the number of steps and incorporates catalytic and green chemistry principles to ensure economic and environmental sustainability. The development of robust, high-yield protocols that can be performed in standard reactors without complex purifications is paramount for industrial feasibility. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is substituted with both an activating amino group (-NH₂) and a deactivating but synthetically useful bromo group (-Br). The primary amine is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the position ortho to the amine (C5) is the most likely site for electrophilic attack.

Bromine Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C7 position is a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling allows for the formation of a new C-C bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction would introduce a variety of aryl, heteroaryl, or alkyl groups at the C7 position. The amino group can influence the reaction, sometimes requiring protection to prevent side reactions or catalyst deactivation.

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by coupling the aryl bromide with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would yield 7-alkynyl-2,3-dihydro-1-benzofuran-4-amine derivatives.

The Heck-Matsuda reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. researchgate.net This reaction is a versatile method for vinylation of the dihydrobenzofuran core at the C7 position. Intramolecular versions of the Heck reaction are also widely used for the synthesis of heterocyclic systems. doaj.org

Table 1: Representative Conditions for Cross-Coupling Reactions at the C7-Position

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/Water | 7-Aryl-2,3-dihydro-1-benzofuran-4-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 7-Alkynyl-2,3-dihydro-1-benzofuran-4-amine |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 7-Vinyl-2,3-dihydro-1-benzofuran-4-amine |

Reactions at the Amine Nitrogen: Alkylation, Acylation, and Condensation

The primary amine at the C4 position is a potent nucleophile and can readily undergo a variety of reactions common to anilines.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols. nih.gov This provides a greener alternative to traditional methods using alkyl halides. researchgate.netorganic-chemistry.org

Acylation: The amine reacts readily with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form stable amide derivatives. ncert.nic.inyoutube.comchemistrysteps.com This reaction is often used to protect the amine group during other synthetic transformations or to introduce specific functional groups. Benzoyl chloride, for example, would yield the corresponding benzamide.

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comchemistrysteps.com These reactions are typically reversible and are often carried out under conditions where water is removed to drive the equilibrium towards the imine product. researchgate.netorganic-chemistry.org Aromatic aldehydes react readily with aromatic amines to form the corresponding imines, often just by mixing the reactants at room temperature. masterorganicchemistry.com

Table 2: Common Reactions at the C4-Amine Functionality

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Benzyl bromide, Base | N-Benzyl amine |

| Acylation | Acetyl chloride, Pyridine | N-Acetyl amide |

| Condensation | Benzaldehyde, Acid catalyst | N-Benzylidene imine |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org

For this compound, the primary amine itself is a moderate DMG. However, its reactivity can be significantly enhanced by converting it into a stronger DMG, such as an amide, carbamate (B1207046) (e.g., N-Boc), or sulfonamide. uwindsor.ca The N-Boc protected amine, for instance, is an excellent directing group for the lithiation of anilines. acs.orgacs.org In this case, the protected amine at C4 would direct lithiation specifically to the C5 position. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of substituents at the C5 position. The ether oxygen of the dihydrofuran ring is a weaker directing group and is unlikely to compete effectively with the protected amine.

Ring-Opening and Ring-Closing Reactions of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (B1216630) ring system is generally stable but can undergo ring-opening under specific conditions. Cleavage of the aryl ether bond typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent reducing agents. masterorganicchemistry.comorganic-chemistry.org Lewis acids can also mediate the ring-opening of dihydrobenzofurans, often in the presence of a nucleophile. mdpi.comresearchgate.net For instance, treatment with BF₃·Et₂O and a chloride source can lead to the cleavage of the ether bond to form a halo-substituted phenol (B47542) derivative. researchgate.net Reductive cleavage can also be achieved under certain catalytic hydrogenation conditions. nih.govwikipedia.org

Conversely, the formation of the dihydrobenzofuran ring is a key synthetic consideration. One prominent method involves the intramolecular cyclization of a suitably substituted precursor. A classic and powerful strategy is the Claisen rearrangement of an allyl aryl ether, which proceeds through a acs.orgacs.org-sigmatropic rearrangement to form an ortho-allyl phenol. acs.orgrsc.org This intermediate can then undergo intramolecular cyclization (e.g., hydroaryloxylation) to furnish the 2,3-dihydrobenzofuran core. doaj.orgrsc.org

Oxidation and Reduction Chemistry

The oxidation and reduction reactions of this compound can target the amine group or be used to synthesize the molecule itself.

Oxidation: The primary aromatic amine can be oxidized. Depending on the oxidant and reaction conditions, various products can be obtained. Mild oxidation with reagents like hydrogen peroxide can yield the corresponding nitrosobenzene, which can be further oxidized to the nitrobenzene (B124822) derivative. scielo.brdoubtnut.comacs.orgorganic-chemistry.org More vigorous oxidation can lead to degradation of the aromatic ring.

Reduction: The most significant reduction reaction in the context of this molecule is the synthesis of the amine itself from its nitro precursor, 7-bromo-4-nitro-2,3-dihydro-1-benzofuran. The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. A variety of reagents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or treatment with metals in acidic media (e.g., SnCl₂, Fe/HCl).

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. acs.org In the context of the this compound scaffold, the most relevant pericyclic reaction is the acs.orgacs.org-sigmatropic rearrangement, which is often a key step in the synthesis of the core ring structure.

As mentioned in section 3.2, the Claisen rearrangement is a powerful example of a acs.orgacs.org-sigmatropic rearrangement used to form dihydrobenzofurans. acs.orgrsc.orgacs.orgresearchgate.net Another related strategy involves the acs.orgacs.org-sigmatropic rearrangement of O-phenyl oxime ethers, which can be triggered by trifluoroacetylation under mild conditions to yield dihydrobenzofuran structures. rit.edu These rearrangements are highly valuable as they allow for the stereoselective construction of C-C bonds and the formation of the heterocyclic ring in a controlled manner. acs.org

Detailed Mechanistic Pathways and Kinetic Studies

While specific, in-depth kinetic studies on reactions directly involving this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from the known reactivity of analogous benzofuran (B130515) derivatives and substituted anilines. The primary reactive center is the amino group at the 4-position, which readily participates in a variety of chemical transformations.

The reactivity of the benzofuran ring system is often explored through catalyzed coupling reactions. For instance, palladium- and copper-based catalysts are commonly employed in Sonogashira coupling reactions between iodophenols and terminal alkynes to form benzofuran derivatives. The mechanism of such reactions typically involves the formation of a metal complex, followed by oxidative addition, reductive elimination, and other intricate steps to yield the final product. Similarly, ruthenium-catalyzed reactions have been utilized for the synthesis of benzofuran structures through C-H alkenylation and oxygen-induced annulation.

In the context of this compound, the amino group significantly influences the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic substitution. Furthermore, the bromine atom at the 7-position can participate in cross-coupling reactions, offering a site for further functionalization.

A plausible reaction pathway for the functionalization of the amino group is N-acylation. This reaction would proceed via a nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to yield the corresponding amide. The kinetics of such a reaction would be expected to follow second-order rate laws, dependent on the concentrations of both the amine and the acylating agent.

| Reaction Type | General Mechanistic Steps | Key Intermediates/Transition States | Potential Catalysts |

| N-Acylation | Nucleophilic attack, formation of tetrahedral intermediate, elimination of leaving group | Tetrahedral carbonyl intermediate | - |

| Palladium-catalyzed Cross-Coupling (at Br position) | Oxidative addition, transmetalation, reductive elimination | Pd(0)/Pd(II) catalytic cycle intermediates | Palladium complexes with various phosphine (B1218219) ligands |

| Electrophilic Aromatic Substitution | Formation of sigma complex (arenium ion), deprotonation | Sigma complex | Lewis or Brønsted acids |

Stereochemical Aspects of Reactions Involving this compound

The 2,3-dihydro-1-benzofuran scaffold in this compound does not inherently possess a chiral center. However, reactions involving this compound can lead to the formation of chiral products, particularly when the reaction occurs at the dihydrofuran ring or when a chiral reagent or catalyst is employed.

For instance, the synthesis of chiral 2-substituted benzofurans has been achieved from N-protected α-amino acids without significant racemization, highlighting that stereochemical integrity can be maintained during the formation of the benzofuran ring system. While this example pertains to the synthesis of the ring itself, it underscores the potential for stereocontrol in the broader class of benzofuran derivatives.

In reactions where a new stereocenter is created, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) is of paramount importance. For example, if this compound were to undergo a reaction that introduces a substituent at the 2 or 3-position of the dihydrofuran ring, a new chiral center could be formed. The stereoselectivity of such a reaction would be dependent on several factors, including the nature of the reactant, the solvent, the temperature, and the presence of any chiral auxiliaries or catalysts.

Derivatization and Analogue Synthesis Based on 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine

Synthesis of Novel Substituted Benzofuran (B130515) Analogues

The core structure of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine provides a foundation for the synthesis of a wide range of novel substituted benzofuran analogues. General synthetic strategies often involve the modification of the aromatic ring or the dihydrofuran ring. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the principles of benzofuran chemistry allow for the prediction of potential synthetic routes.

For instance, electrophilic aromatic substitution reactions could introduce additional functional groups onto the benzene (B151609) ring, although the directing effects of the existing amino and bromo groups would need to be carefully considered. Furthermore, reactions involving the dihydrofuran ring, such as oxidation to the corresponding benzofuran, could lead to another class of analogues.

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| This compound | Nitration | Nitro-substituted analogue |

| This compound | Halogenation | Polyhalogenated analogue |

| This compound | Oxidation | 7-Bromo-1-benzofuran-4-amine |

Modification of the Amino Group for Functionalization

The primary amino group at the 4-position is a key site for functionalization, allowing for the introduction of a wide variety of substituents. Standard organic reactions can be employed to modify this group, thereby altering the electronic and steric properties of the molecule.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Acetyl chloride | Acylation | N-(7-Bromo-2,3-dihydro-1-benzofuran-4-yl)acetamide |

| Methyl iodide | Alkylation | N-Methyl-7-bromo-2,3-dihydro-1-benzofuran-4-amine |

| Benzenesulfonyl chloride | Sulfonylation | N-(7-Bromo-2,3-dihydro-1-benzofuran-4-yl)benzenesulfonamide |

| Acetone, NaBH(OAc)3 | Reductive Amination | N-Isopropyl-7-bromo-2,3-dihydro-1-benzofuran-4-amine |

Diversification via the Bromine Moiety (e.g., replacement with other halogens, alkyl groups, aryl groups)

The bromine atom at the 7-position is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Palladium-catalyzed reactions are particularly powerful tools for this purpose.

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, coupling the benzofuran scaffold with a wide range of amines.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds with alkenes.

Stille Coupling: The use of organostannanes provides another avenue for the introduction of various organic groups.

These reactions are instrumental in building molecular complexity and generating libraries of compounds for high-throughput screening.

| Reaction | Coupling Partner | Product Class |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 7-Phenyl-2,3-dihydro-1-benzofuran-4-amine |

| Buchwald-Hartwig Amination | Morpholine | 4-(4-Amino-2,3-dihydro-1-benzofuran-7-yl)morpholine |

| Sonogashira Coupling | Phenylacetylene | 7-(Phenylethynyl)-2,3-dihydro-1-benzofuran-4-amine |

| Heck Coupling | Styrene | 7-Styryl-2,3-dihydro-1-benzofuran-4-amine |

Exploration of Spirocyclic and Fused-Ring Systems

While direct synthesis of spirocyclic and fused-ring systems from this compound is not well-documented, the general reactivity of the benzofuran scaffold suggests potential pathways. For instance, functionalization of the amino group followed by intramolecular cyclization reactions could lead to the formation of fused heterocyclic systems.

The synthesis of spiro-pyrrolidine derivatives has been reported from other benzofuran precursors via [3+2] azomethine ylide cycloaddition reactions. mdpi.comnih.gov This methodology could potentially be adapted to derivatives of this compound. Similarly, one-pot syntheses of spiro-isobenzofuran compounds from amino-naphthoquinones and ninhydrin (B49086) have been developed, showcasing the feasibility of constructing spirocyclic systems from amino-aromatic compounds. nih.gov

Development of Libraries of this compound Derivatives

The dual reactivity of the amino and bromo groups makes this compound an excellent scaffold for combinatorial chemistry and the development of compound libraries. By systematically varying the substituents at both the 4- and 7-positions, a large and diverse set of molecules can be generated.

For example, a library could be constructed by first acylating the amino group with a set of diverse carboxylic acids, followed by a Suzuki coupling at the bromine position with a range of boronic acids. This parallel synthesis approach can rapidly generate hundreds or thousands of unique compounds for biological evaluation. Such libraries are invaluable in the early stages of drug discovery for identifying hit compounds.

Chiral Analogues and Enantioselective Synthesis

The 2,3-dihydro-1-benzofuran scaffold can possess chirality if substituted at the 2 or 3 position. While the parent compound, this compound, is achiral, derivatization can introduce stereocenters. The synthesis of chiral analogues and their enantioselective preparation are of significant interest, as different enantiomers of a molecule often exhibit distinct biological activities.

Computational and Theoretical Studies of 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular orbital energies, and reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and reactivity of organic compounds. By calculating the electron density, DFT can provide valuable information about where a molecule is most likely to react and the selectivity of those reactions. For derivatives of benzofuran (B130515), DFT studies are instrumental in understanding their chemical behavior. physchemres.org

DFT calculations can be employed to determine a range of chemical reactivity descriptors. These descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a higher hardness indicates greater resistance to changes in electron distribution.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine and its Derivatives

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| This compound | -3.5 | 4.8 | 0.21 | 1.28 |

| 7-Chloro-2,3-dihydro-1-benzofuran-4-amine | -3.6 | 4.9 | 0.20 | 1.32 |

| 7-Fluoro-2,3-dihydro-1-benzofuran-4-amine | -3.7 | 5.1 | 0.20 | 1.34 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. wolfram.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. physchemres.org

For this compound, an MEP map would likely show a region of high electron density around the nitrogen atom of the amine group and the oxygen atom of the benzofuran ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Frontier Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ic.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Analysis of the HOMO and LUMO electron density distributions can reveal the most probable sites for electron donation and acceptance. For benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, while the LUMO may be distributed across the entire molecule, depending on the substituents. nih.gov

Table 2: Hypothetical HOMO-LUMO Energies and Energy Gaps for this compound and its Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.9 | -1.1 | 4.8 |

| 7-Chloro-2,3-dihydro-1-benzofuran-4-amine | -6.0 | -1.1 | 4.9 |

| 7-Fluoro-2,3-dihydro-1-benzofuran-4-amine | -6.1 | -1.0 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can be used to explore the conformational landscape of a molecule, identifying its most stable conformations and the energy barriers between them. This is particularly important for flexible molecules like this compound, where different conformations may exhibit different biological activities.

Furthermore, MD simulations can be used to study the intermolecular interactions between a molecule and its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net By simulating the interactions between this compound and a target protein, for example, researchers can gain insights into its binding mode and affinity, which is crucial for drug design.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. nih.govresearchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for example. The model might use descriptors such as molecular weight, lipophilicity (logP), and electronic parameters to establish a correlation with the observed activity. nih.gov Such models can be used to prioritize the synthesis of new compounds with potentially improved activity.

Table 3: Hypothetical QSAR Model for a Series of this compound Analogues

| Descriptor | Coefficient |

|---|---|

| Molecular Weight | -0.05 |

| logP | 0.25 |

| Dipole Moment | 0.10 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a simplified QSAR equation: Activity = c0 + (-0.05 * MW) + (0.25 * logP) + (0.10 * Dipole Moment) + (-0.15 * HOMO Energy).

In Silico Design and Virtual Screening of Potential Analogues

In silico design and virtual screening are powerful computational techniques used to identify promising new drug candidates from large libraries of virtual compounds. nih.govjazindia.com These methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Starting with the structure of this compound, new analogues can be designed by making targeted modifications to its chemical structure. These modifications could include adding or removing functional groups, or altering the stereochemistry of the molecule. The resulting virtual library of compounds can then be screened against a biological target using molecular docking simulations to predict their binding affinity and identify the most promising candidates. researchgate.net This approach allows for the rational design of new molecules with potentially enhanced efficacy and selectivity.

Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

No specific high-resolution mass spectrometry data or fragmentation analysis for 7-bromo-2,3-dihydro-1-benzofuran-4-amine has been found in published research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1H, 13C, and 15N NMR Chemical Shift Assignments

Publicly available experimental data providing comprehensive 1H, 13C, and 15N NMR chemical shift assignments for this compound are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no published studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation and stereochemical analysis of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Intermolecular Interactions

A search for single-crystal X-ray diffraction data for this compound did not yield any results. Consequently, information regarding its solid-state structure and intermolecular interactions is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental infrared (IR) and Raman spectra, along with their corresponding vibrational analysis for this compound, have not been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available literature detailing the ultraviolet-visible (UV-Vis) spectroscopic properties or the electronic transitions of this compound.

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, GC-MS)

The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for assessing the purity and identifying potential impurities. These methods offer high resolution and sensitivity, allowing for the separation, detection, and quantification of the main compound and any related substances.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Due to the aromatic and amine functionalities, this compound is well-suited for analysis on C8 or C18 columns. researchgate.netepa.gov A typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netthermofisher.com Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. lcms.cz UV detection is commonly used, with the wavelength set to a maximum absorbance for the benzofuran (B130515) chromophore.

A hypothetical HPLC method for the purity assessment of this compound is detailed below. This method is based on established procedures for the analysis of aromatic amines and related benzofuran derivatives. lcms.cz

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 280 nm |

| Expected Retention Time | ~8.5 min |

This method would be validated for specificity, linearity, accuracy, and precision to ensure reliable purity measurements. Impurities could include starting materials, intermediates from the synthesis, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. thermofisher.comijprajournal.com For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis of aromatic amines is also possible. thermofisher.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, which is crucial for structural elucidation of unknown impurities. thermofisher.comlibretexts.org

The presence of a bromine atom in the molecule is a key feature in its mass spectrum, resulting in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2). miamioh.edu

Table 2: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Expected Fragmentation | Molecular ion (M+), loss of Br, loss of amine group, aromatic ring fragments |

Potential process-related impurities that could be identified by GC-MS include precursors from the synthetic route or by-products from incomplete reactions. The high resolution and sensitivity of modern GC-MS systems allow for the detection and tentative identification of impurities even at trace levels. thermofisher.com

By employing these complementary chromatographic techniques, a comprehensive profile of the purity and potential impurities of this compound can be established, which is essential for ensuring its quality and suitability for its intended applications.

Applications in Chemical Synthesis and Materials Science Beyond Biological Contexts

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Compounds

7-Bromo-2,3-dihydro-1-benzofuran-4-amine serves as a foundational scaffold for the synthesis of a diverse array of complex heterocyclic compounds. The presence of the amine and bromo substituents on the benzofuran (B130515) core allows for a variety of chemical modifications, making it a versatile starting material in organic synthesis. acs.orgnih.govnih.gov

The amino group can readily undergo reactions such as diazotization, followed by coupling reactions to introduce various functionalities. For instance, it can be a precursor for the synthesis of novel benzofuran-containing triazoles and pyrazoles. researchgate.net Furthermore, the bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov These reactions are instrumental in constructing larger, more complex molecular architectures.

The dihydrofuran ring can also be a site for chemical modification, although it is generally more stable than the furan (B31954) ring. Ring-opening reactions or dehydrogenation to the corresponding benzofuran can provide pathways to other classes of heterocyclic systems. The strategic combination of these reactive sites allows for the construction of polycyclic and multi-substituted heterocyclic systems with potential applications in various fields of chemistry.

Precursor for Functional Monomers in Polymer Chemistry

The bifunctional nature of this compound makes it a promising candidate as a precursor for functional monomers in polymer chemistry. The amino group can be converted into a variety of polymerizable functionalities, such as acrylamides, methacrylamides, or vinyl ethers. The bromo-substituent can be utilized in post-polymerization modification or to influence the polymer's properties.

While specific examples of polymerization directly involving this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines and aryl bromides in polymerization reactions is well-established. For example, the amino group can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding monomers. These monomers can then be subjected to free-radical polymerization to yield polymers with pendant benzofuran moieties.

The resulting polymers could possess unique thermal, optical, and electronic properties due to the rigid and electron-rich benzofuran scaffold. The bromine atom could be further functionalized after polymerization to introduce other groups, allowing for the fine-tuning of the polymer's characteristics. The benzofuran moiety itself is known to be present in various branches of the polymer and dye industries. rsc.org

Integration into the Design and Synthesis of Advanced Materials (e.g., optoelectronic materials, sensors)

Benzofuran derivatives are increasingly being explored for their potential in advanced materials, particularly in the fields of optoelectronics and sensor technology. acs.orgnih.gov The extended π-system of the benzofuran ring, coupled with the potential for introducing various functional groups, makes these compounds attractive for creating materials with tailored electronic and photophysical properties.

Although direct applications of this compound in this area are not widely reported, its structural features suggest potential utility. The bromo- and amino- groups can be used to attach the benzofuran core to larger conjugated systems, which is a common strategy in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Ligand and Catalyst Development utilizing the Benzofuran Amine Scaffold

While specific examples of ligands or catalysts derived directly from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential. The amino group could be part of a bidentate or tridentate ligand system by introducing other coordinating groups onto the benzofuran scaffold. The bromine atom could be used to attach the ligand to a solid support for heterogeneous catalysis.

Furthermore, the amine itself can act as an organocatalyst in certain reactions. The development of chiral versions of this scaffold could lead to new asymmetric catalysts for stereoselective synthesis. The electronic properties of the benzofuran ring can also influence the catalytic activity of a metal center coordinated to the ligand.

Applications in Agrochemical and Veterinary Chemical Synthesis (excluding direct biological efficacy)

The benzofuran nucleus is a common structural motif in a variety of agrochemicals and veterinary products. acs.orgnih.gov this compound can serve as a key intermediate in the synthesis of these complex molecules, providing a pre-functionalized building block that can be elaborated into the final target compounds.

The synthesis of such chemicals often involves the construction of a central heterocyclic core, followed by the introduction of various substituents to modulate the compound's properties. The bromo- and amino- groups on this compound provide convenient handles for these modifications. For example, the amino group can be acylated, alkylated, or converted to other functional groups, while the bromine atom can be replaced through nucleophilic substitution or used in cross-coupling reactions.

These synthetic strategies allow for the creation of a diverse library of benzofuran derivatives that can be screened for their potential use in agrochemical or veterinary applications. The focus here is on the synthetic utility of this compound as a starting material, rather than the biological activity of the final products.

Challenges and Future Perspectives in the Academic Research of 7 Bromo 2,3 Dihydro 1 Benzofuran 4 Amine

Addressing Synthetic Challenges for Enhanced Efficiency and Sustainability

| Synthetic Strategy | Key Advantages | Potential Challenges | References |

| One-Pot Reactions | Reduced reaction time, lower solvent consumption, minimized waste | Compatibility of reagents and intermediates, control of side reactions | acs.org |

| Novel Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions | Catalyst cost and stability, catalyst poisoning by functional groups | acs.org |

| Green Chemistry Approaches | Use of renewable starting materials, biodegradable solvents, reduced energy consumption | Scalability of green methods, availability of suitable green reagents | researchgate.net |

A significant challenge lies in the regioselective introduction of the bromo and amine functionalities onto the 2,3-dihydro-1-benzofuran scaffold. Current methods may require protecting groups and multiple functional group interconversions, adding to the complexity and cost of the synthesis. Future advancements could involve the development of novel C-H activation techniques that allow for the direct and selective functionalization of the benzofuran (B130515) core.

Unlocking Novel Reactivity and Unexplored Transformations

The chemical reactivity of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is largely dictated by the interplay of its functional groups: the aromatic amine, the bromine atom, and the dihydrofuran ring. While the amine group can undergo typical reactions such as acylation and alkylation, and the bromine atom can participate in cross-coupling reactions, there remains a vast, unexplored landscape of its chemical transformations. researchgate.net

Future research is expected to delve into the unique reactivity patterns of this molecule. For instance, the development of novel transition-metal-catalyzed reactions could enable the selective functionalization of the dihydrofuran ring without affecting the aromatic portion. Furthermore, the synergistic reactivity of the bromo and amine groups could be harnessed for the synthesis of novel fused heterocyclic systems.

| Reaction Type | Potential Products | Key Research Directions | References |

| Palladium-Catalyzed Cross-Coupling | Biaryl compounds, substituted benzofurans | Development of more active and selective catalysts, exploration of novel coupling partners | nih.gov |

| C-H Activation | Directly functionalized benzofurans | Design of directing groups for regioselective activation, use of earth-abundant metal catalysts | researchgate.net |

| Intramolecular Cyclization | Fused heterocyclic systems | Investigation of novel cyclization triggers, synthesis of complex polycyclic structures | nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) holds the key to accelerating the discovery and optimization of reactions involving this compound. nih.gov Automated platforms can rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal synthetic protocols. This approach can significantly reduce the time and resources required for methods development.

HTE can also be employed to explore the biological activity of derivatives of this compound. By synthesizing and screening large libraries of related compounds, researchers can quickly identify structure-activity relationships and pinpoint promising candidates for further development in areas such as medicinal chemistry. nih.gov

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemistry by enabling the prediction of reaction outcomes and molecular properties. rsc.orgfrontiersin.org In the context of this compound, ML models can be trained on existing chemical data to predict its reactivity in various transformations. researchgate.net This can guide experimental efforts by identifying promising reaction conditions and avoiding those that are likely to be unsuccessful.

Furthermore, AI algorithms can be used to design novel derivatives of this compound with desired properties. researchgate.net By learning the complex relationships between chemical structure and biological activity or material properties, these models can propose new molecules that are optimized for specific applications. google.com

| Application of AI/ML | Potential Impact | Key Challenges | References |

| Reaction Outcome Prediction | Reduced number of experiments, faster optimization | Requirement for large and high-quality datasets, model interpretability | rsc.org |

| De Novo Molecular Design | Discovery of novel compounds with enhanced properties | Synthesis of predicted molecules, validation of predicted properties | researchgate.net |

| Property Prediction | Prioritization of synthetic targets, understanding structure-property relationships | Accuracy of predictions for complex molecules, domain of applicability of models | researchgate.net |

Exploration of New Applications in Emerging Fields of Chemical Science

While benzofuran derivatives have established applications in medicinal chemistry and materials science, the unique substitution pattern of this compound may open doors to new and emerging fields. rsc.orgresearchgate.net For example, its electronic properties could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The presence of both a bromine atom and an amine group makes it an interesting building block for the synthesis of complex natural products and other biologically active molecules. rsc.org Its potential as a scaffold for the development of new antimicrobial or anticancer agents warrants further investigation. nih.gov The exploration of these new frontiers will undoubtedly be a major focus of future academic research on this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-bromo-2,3-dihydro-1-benzofuran-4-amine, and how can purity be maximized?

- Methodology : Begin with bromination of a dihydrobenzofuran precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Subsequent amination at the 4-position can be achieved via Buchwald-Hartwig coupling or nucleophilic substitution, depending on the leaving group. Purity (>97%) is typically ensured through column chromatography and recrystallization, with validation by HPLC or GC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodology : Use H/C NMR to confirm regiochemistry of bromine and amine groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment via HPLC (with UV detection) or GC-MS is essential, especially when synthesizing enantiomerically pure derivatives .

Q. How can researchers select appropriate starting materials for derivatization or functionalization?

- Methodology : Prioritize commercially available brominated dihydrobenzofuran intermediates (e.g., 4-bromo-2,3-dihydro-1-benzofuran) from reliable suppliers like Kanto Reagents. Ensure compatibility with downstream reactions (e.g., boronic acid couplings or cross-catalyzed aminations) by verifying substituent positions and steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and amination be addressed to avoid byproducts?

- Methodology : Employ directing groups (e.g., methoxy or nitro) to control bromine placement. For amination, use palladium catalysts with tailored ligands (e.g., Xantphos) to enhance selectivity for the 4-position. Monitor reaction progress in real-time via TLC or in-situ IR to minimize side reactions .

Q. What strategies enable enantioselective synthesis of chiral derivatives, and how is stereochemical purity validated?

- Methodology : Utilize asymmetric catalysis (e.g., chiral oxazaborolidines) during key steps like reductive amination. Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess. For diastereomers, NOESY NMR can distinguish spatial arrangements .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodology : Synthesize analogs with halogen substitutions (e.g., fluoro or chloro at the 5-position) or modified amine groups. Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding iterative design .

Q. What computational approaches are effective for modeling interactions with biological targets?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) assess stability in binding pockets. Validate predictions with mutagenesis studies on key residues .

Q. How should researchers resolve contradictions in synthetic yield or purity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.